molecular formula C19H27NO3S B7553663 (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone

Cat. No. B7553663
M. Wt: 349.5 g/mol
InChI Key: BKIUNVGECMOWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to be effective in treating various diseases.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone.

Mechanism of Action

The mechanism of action of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone has been found to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and analgesic properties. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone has been found to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

The advantages of using (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone in lab experiments are its high potency and selectivity. The compound has been found to be effective at low concentrations and has a high selectivity for its target enzymes and signaling pathways. However, the limitations of using (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone in lab experiments are its potential toxicity and limited availability. The compound has not been extensively studied for its toxicity and safety profile, and its availability is limited due to its complex synthesis method.

Future Directions

There are several future directions for the research on (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone. One of the future directions is to investigate the compound's potential therapeutic applications in other diseases such as autoimmune diseases and metabolic disorders. Another future direction is to study the compound's safety and toxicity profile in preclinical and clinical trials. In addition, future research can focus on the optimization of the synthesis method and the development of more efficient and scalable methods for the production of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone.

Synthesis Methods

The synthesis of (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone involves a series of chemical reactions. The first step involves the reaction of 3-(methylsulfonylmethyl)benzaldehyde with 8-methyl-2-azaspiro[4.5]decan-2-amine in the presence of a catalytic amount of acid. This reaction leads to the formation of an intermediate compound, which is then treated with a reducing agent to yield (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone. The synthesis method has been optimized and has been found to be efficient and reproducible.

Scientific Research Applications

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various diseases such as cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory and analgesic properties. In addition, (8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone has been found to have a positive effect on cognitive function and memory.

properties

IUPAC Name

(8-methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-15-6-8-19(9-7-15)10-11-20(14-19)18(21)17-5-3-4-16(12-17)13-24(2,22)23/h3-5,12,15H,6-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIUNVGECMOWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CCN(C2)C(=O)C3=CC=CC(=C3)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone

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